molecular formula C17H13FN8O B15101830 5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide

5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide

Cat. No.: B15101830
M. Wt: 364.3 g/mol
InChI Key: OVGPLYJRBJUFAO-UHFFFAOYSA-N
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Description

5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide is a complex organic compound that features both tetrazole and triazole moieties These heterocyclic structures are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with a fluorinated benzene derivative, which undergoes nitration, reduction, and subsequent cyclization to form the tetrazole ring. The triazole moiety can be introduced through a click chemistry reaction, which involves the azide-alkyne cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzene ring.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole and triazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid: This compound shares the tetrazole moiety and fluorinated benzene ring but lacks the triazole group.

    3,5-bis(1,2,4-triazol-1-yl)pyridine: This compound contains two triazole rings but does not have the tetrazole moiety.

Uniqueness

5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide is unique due to the presence of both tetrazole and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H13FN8O

Molecular Weight

364.3 g/mol

IUPAC Name

5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C17H13FN8O/c18-13-3-6-16(26-11-20-23-24-26)15(7-13)17(27)22-14-4-1-12(2-5-14)8-25-10-19-9-21-25/h1-7,9-11H,8H2,(H,22,27)

InChI Key

OVGPLYJRBJUFAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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